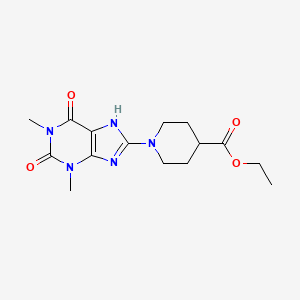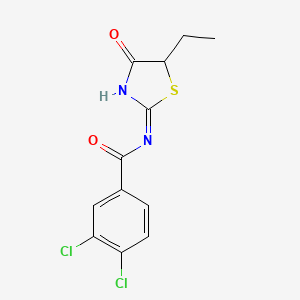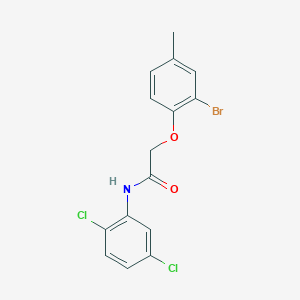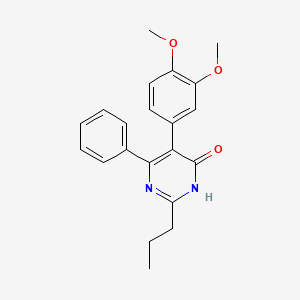![molecular formula C11H20N2O3 B5984526 3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID](/img/structure/B5984526.png)
3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID is a complex organic compound with a unique structure that includes a piperidine ring substituted with dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID typically involves multiple steps, starting with the preparation of the piperidine ring. The dimethyl groups are introduced through alkylation reactions. The final step involves the formation of the amide bond between the piperidine derivative and propanoic acid. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, with reaction conditions often requiring controlled temperatures and the use of catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets. The piperidine ring and the amide bond play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}BUTANOIC ACID
- 3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PENTANOIC ACID
Uniqueness
3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID is unique due to its specific substitution pattern on the piperidine ring and the presence of the propanoic acid moiety. This structure confers distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
3-[(3,5-dimethylpiperidine-1-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8-5-9(2)7-13(6-8)11(16)12-4-3-10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMRNWXBDHHHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-4-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propyl]phenol](/img/structure/B5984452.png)

![2-{1-(cyclohexylmethyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5984470.png)
![1-(2-fluorobenzyl)-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984477.png)
![Cyclopentyl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone](/img/structure/B5984484.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5984489.png)
![4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5984497.png)

![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984523.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5984530.png)

![3-[1-[(4-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B5984557.png)

![{1-[4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5984561.png)
